3-Monochlorotriiodothyronine

Description

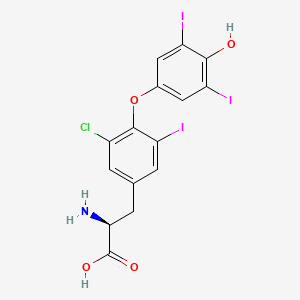

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClI3NO4/c16-8-1-6(3-12(20)15(22)23)2-11(19)14(8)24-7-4-9(17)13(21)10(18)5-7/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGVSMDUSKJICA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClI3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909279-46-5 | |

| Record name | 3-Monochlorotriiodothyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909279465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-MONOCHLOROTRIIODOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPY747550R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization for Academic Investigation

Overview of Synthetic Approaches for 3-Monochlorotriiodothyronine Synthesis

The synthesis of this compound, a molecule with one chlorine and three iodine atoms, necessitates a multi-step approach involving the sequential halogenation of a thyronine or tyrosine precursor. The specific structure, which based on available chemical nomenclature is 3-chloro-5,3',5'-triiodo-L-thyronine, requires precise control over the position of halogenation on both the inner (alanine-bearing) and outer (phenoxy) rings. pharmaffiliates.com

A general synthetic pathway can be envisioned starting from L-tyrosine or a pre-iodinated derivative like 3,5-diiodo-L-thyronine (T2). The process involves distinct iodination and chlorination steps. The order of these steps is critical to direct the halogens to the correct positions. For instance, one could start with the chlorination of a suitable tyrosine derivative, followed by iodination and the ether linkage coupling reaction that forms the thyronine backbone. Alternatively, a more common approach in the synthesis of thyroxine analogs involves the modification of a pre-formed thyronine molecule like T2. oup.comannualreviews.org

These synthetic routes are designed to produce small quantities of the compound for use as a reference standard in analytical methods, such as high-performance liquid chromatography (HPLC), or for use in fundamental biochemical and physiological research. google.com The strategies often draw from established methods for radio-labeling thyroid hormones, which have been extensively studied to understand reaction mechanisms and purification techniques. oup.comsnmjournals.org

Halogenation Strategies for Thyronine Backbone Modification

The introduction of iodine and chlorine onto the thyronine structure relies on established electrophilic aromatic substitution reactions. The key to a successful synthesis is managing the reactivity and selectivity of these halogenation steps to prevent the formation of undesired isomers or over-halogenated products.

The iodination of the thyronine backbone typically targets the positions activated by the phenolic hydroxyl group, namely the 3' and 5' positions of the outer ring. snmjournals.org A classic method involves the use of molecular iodine (I₂) in the presence of a suitable base. google.com This approach was historically used for the synthesis of thyroxine from 3,5-diiodothyronine. The base, such as morpholine (B109124) or aqueous ammonia, facilitates the reaction, which can proceed at room temperature. annualreviews.orggoogle.com

Another widely used technique, particularly for preparing radiolabeled analogs, employs an oxidizing agent to generate a more reactive iodine species from iodide. oup.com Chloramine-T is a common oxidant used for this purpose, allowing for the gentle and reproducible iodination of thyronine compounds. oup.comsnmjournals.org This method can achieve addition of iodine to the outer ring of triiodinated compounds to yield tetraiodinated products. oup.com The reaction's yield is dependent on the concentration of the oxidizing agent and the incubation time. oup.com

Table 1: Iodination Reagents and Conditions for Thyronine Derivatives

| Reagent/System | Precursor Example | Base/Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Iodine (I₂) | 3:5-Diiodothyronine | 50% aq. Morpholine | Dropwise addition of I₂ in KI, stirring | google.com |

| Iodine (I₂) | 3:5-Diiodothyronine | 50% aq. Piperidine | Room temperature | google.com |

| ¹²⁵I-iodide / Chloramine-T | 3,5,3'-Triiodothyronine (T3) | Phosphate Buffer | Time-controlled incubation (e.g., 80 sec) | oup.com |

Introducing chlorine onto the thyronine nucleus requires different strategies. The synthesis of related chlorinated thyronine analogs provides insight into potential methods. A direct approach involves passing a stream of dry chlorine gas into a suspension of a thyronine precursor, such as 3,5-diiodo-L-thyronine, in a solvent like glacial acetic acid. oup.com This method was successfully used to synthesize 3'-chloro-3,5-diiodo-L-thyronine and 3',5'-dichloro-3,5-diiodo-L-thyronine. oup.com

Achieving positional selectivity is a significant challenge. For the target molecule, 3-chloro-5,3',5'-triiodo-L-thyronine, chlorination must occur specifically at the 3-position of the inner ring. This high degree of selectivity is difficult to achieve on a complex molecule and may require a synthetic route that begins with a pre-chlorinated building block, such as 3-chloro-L-tyrosine. In nature, enzymes known as haloperoxidases catalyze highly specific halogenation reactions. acs.orgnih.gov These enzymes utilize a heme or vanadium cofactor to generate a reactive "X+" equivalent that can functionalize electron-rich substrates with high precision, offering a model for developing advanced synthetic catalysts. acs.orgmdpi.com

Table 2: Chlorination Methods for Thyronine Derivatives

| Reagent/System | Precursor Example | Solvent | Key Conditions | Product Example | Reference |

|---|---|---|---|---|---|

| Chlorine Gas (Cl₂) | 3,5-Diiodo-L-thyronine | Glacial Acetic Acid | Reaction at room temperature, followed by pouring into aq. HCl | 3'-Chloro-3,5-diiodo-L-thyronine | oup.com |

Optimization of Synthetic Pathways for Research Purity

To obtain this compound suitable for academic and analytical purposes, the synthetic pathway must be carefully optimized. This involves precise control over reaction parameters and efficient purification of the final product.

Temperature and pH are critical parameters that influence reaction rates, product yields, and the formation of byproducts. Iodination reactions using molecular iodine are often conducted at temperatures ranging from 0 to 50°C, with room temperature being typical. google.com Chlorination with gaseous chlorine in acetic acid has also been effectively performed at room temperature. oup.com

The control of pH is especially crucial throughout the synthesis and purification process. Halogenation of the phenolic rings is pH-dependent, as the reaction rate is influenced by the pKa of the hydroxyl group. researchgate.net Studies on tyrosine iodination show that the reaction rate is affected by hydrogen ion concentration. researchgate.net Furthermore, pH adjustment is a key step in product isolation. After the halogenation reaction is complete, the desired thyronine derivative is often precipitated from the solution by adjusting the pH to its isoelectric point, which is typically around pH 5. oup.com This step is critical for separating the product from unreacted starting materials and soluble byproducts. oup.com

Table 3: Influence of pH on Synthesis and Purification Steps

| Step | Process | pH Condition | Purpose | Reference |

|---|---|---|---|---|

| Iodination | Activating the phenolic ring | Alkaline | Deprotonation of the hydroxyl group enhances electrophilic substitution. | google.com |

| Chlorination | Product Precipitation | Adjust to ~pH 5 | Isolation of the crude product by isoelectric precipitation. | oup.com |

| Purification | Removal of starting material | Acidic (e.g., 2N HCl) | Suspending the crude product in acid can remove unreacted diiodothyronine. | oup.com |

The efficiency of halogenation can be enhanced through catalysis. In the chloramine-T method for iodination, the chloramine-T acts as an oxidizing agent, effectively catalyzing the formation of the reactive electrophilic iodine species from iodide. oup.comsnmjournals.org The efficiency of this step is directly related to the concentration of the oxidant and the reaction time. oup.com

In biological systems, heme-dependent peroxidases, such as thyroid peroxidase, catalyze the iodination of tyrosine residues on the protein thyroglobulin. acs.orgmdpi.com These enzymes are highly efficient and specific. They are activated by hydrogen peroxide to an intermediate state known as Compound I, which then oxidizes iodide to a reactive species that iodinates the tyrosine rings. mdpi.com While the direct application of these enzymes in laboratory synthesis is not standard, they serve as the inspiration for developing biomimetic catalysts. The principles of generating a reactive "X+" species via oxidation are central to many modern synthetic halogenation methods. acs.org Efficient catalytic steps are paramount for maximizing the yield of the desired product and minimizing the need for extensive chromatographic purification to separate a complex mixture of isomers. oup.comsnmjournals.org

Derivatization for Labeling and Probe Development in Research

The development of labeled derivatives of this compound is crucial for its use as a research probe to investigate its biochemical and physiological roles. Derivatization strategies typically target the primary functional groups within the molecule: the α-amino group, the carboxyl group of the alanine (B10760859) side chain, and the phenolic hydroxyl group on the outer ring. nih.govnih.gov These modifications allow for the introduction of various tags, including radioactive isotopes, fluorescent molecules, and affinity labels, enabling qualitative and quantitative analysis in complex biological systems.

The structural integrity of the thyronine core is often critical for maintaining biological activity or binding affinity to target proteins such as receptors and transporters. oup.comresearchgate.net Therefore, derivatization methods must be chosen carefully to minimize steric hindrance and preserve the key recognition features of the molecule. Common strategies involve creating a linkage that is sufficiently distant from the core structure to avoid interference.

Functional Group Reactivity and Labeling Strategies

The primary amine, carboxylic acid, and phenolic hydroxyl groups of this compound serve as principal sites for chemical modification.

Amino Group Derivatization: The α-amino group is a common target for labeling. Reagents that react with primary amines, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates of fluorescent dyes (e.g., fluorescein (B123965) isothiocyanate, FITC), can be used to attach a fluorescent probe. mdpi.comgoogle.com Dansyl chloride is another classic reagent that reacts with primary amines to yield highly fluorescent sulfonamide adducts, a technique that has been successfully applied to other thyroid hormones to enhance their detection in liquid chromatography-mass spectrometry (LC-MS/MS). nih.govgoogle.com

Carboxyl Group Derivatization: The carboxyl group can be activated, for example, using carbodiimides, to form an amide bond with an amine-containing label. This approach is fundamental in peptide synthesis and can be adapted for attaching various molecular probes. researchgate.net Modification of the carboxyl group has been shown to be less detrimental to certain biological activities compared to modifications at other sites for some thyronine analogs. researchgate.net

Phenolic Hydroxyl Group Derivatization: The phenolic hydroxyl group is another key site for modification. Metabolic pathways such as sulfation and glucuronidation naturally occur at this position for thyroid hormones. nih.gov In the laboratory, this group can be targeted for methylation or the attachment of other moieties, though this can significantly impact receptor binding and metabolic stability. sci-hub.se

Bioorthogonal Labeling

Modern chemical biology offers bioorthogonal labeling techniques, which involve the introduction of a non-native, non-perturbing chemical handle into the molecule. wikipedia.org This handle can then be selectively reacted with a probe in a complex biological environment. For a molecule like this compound, a synthetic strategy could incorporate a small, inert functional group like an azide (B81097) or an alkyne. This "clickable" analog could then be used in living cells or organisms and subsequently labeled with a fluorescent probe or affinity tag via a highly specific bioorthogonal reaction, such as the copper-free click chemistry reaction between an azide and a cyclooctyne. wikipedia.orgacs.orgresearchgate.net This two-step approach minimizes potential interference from a bulky label during initial biological processing.

Affinity Labeling

Affinity labels are reactive molecules that bind to a target protein and then form a covalent bond, allowing for the identification and characterization of the binding site. For instance, N-bromoacetyl derivatives of thyroid hormones have been used to covalently label binding proteins. nih.govoup.com An analogous N-bromoacetyl-3-Monochlorotriiodothyronine could be synthesized to serve as a specific probe for identifying its binding partners in various tissues.

The table below summarizes potential derivatization strategies for creating labeled this compound probes for academic research, based on established methods for related thyronine analogs.

| Target Functional Group | Derivatization Reagent/Method | Type of Label/Probe | Potential Research Application |

| α-Amino Group | Dansyl Chloride | Fluorescent | LC-MS/MS quantification, fluorescence microscopy |

| α-Amino Group | Fluorescein Isothiocyanate (FITC) | Fluorescent | Flow cytometry, fluorescence polarization immunoassays |

| α-Amino Group | N-Hydroxysuccinimide (NHS) ester of Biotin | Affinity (Biotin) | Protein pull-down assays, affinity chromatography |

| Carboxyl Group | Carbodiimide activation followed by an amine-containing fluorophore | Fluorescent | Cellular imaging, binding assays |

| Carboxyl Group | N-Bromoacetyl halide (to form N-bromoacetyl derivative) | Affinity Label | Covalent labeling of binding proteins for identification |

| Synthetic Analog | Introduction of an azide or alkyne group during synthesis | Bioorthogonal Handle | In vivo labeling, click chemistry applications |

These derivatization techniques, while not yet extensively documented specifically for this compound, represent a logical and scientifically grounded approach to developing the necessary tools for its detailed investigation in academic research. The creation of such probes would enable a deeper understanding of its metabolic fate, transport mechanisms, and potential interactions with thyroid hormone receptors and other binding proteins.

Molecular and Cellular Mechanisms of Action

Interaction with Nuclear Thyroid Hormone Receptors (TRs)

There are two primary genes that encode for thyroid hormone receptors, TRα and TRβ, which give rise to several receptor isoforms with varying tissue distribution and physiological roles. mdpi.comnih.gov TRα1 is predominantly found in the brain, heart, and skeletal muscle, while TRβ1 is the main isoform in the liver, and TRβ2 is primarily expressed in the hypothalamus, pituitary, and retina. mdpi.comnih.gov The actions of thyroid hormone analogs can differ based on their binding affinities for these receptor isoforms. nih.gov

The structure of the LBD, a hydrophobic pocket, is tailored to the perpendicular shape of active thyroid hormones. oncohemakey.com Subtle differences between the LBD of TRα and TRβ, such as a single amino acid variation (Ser277 in TRα versus Asn331 in TRβ), can influence ligand binding affinity and the flexibility of the binding pocket. researchgate.net Analogs with modifications to the thyronine structure, such as the replacement of iodine with other halogens or methyl groups, generally exhibit altered binding affinities, which in turn affects their thyromimetic potency. sci-hub.se The order of effectiveness for substituents in the 3 and 5 positions of the inner ring appears to be I > Br > Me ≥ Cl > H. sci-hub.se

Table 1: Comparative Binding Affinities of Selected Thyroid Hormone Analogs for TRα and TRβ No specific data was found for 3-Monochlorotriiodothyronine in the search results. The table below is illustrative of how such data would be presented.

| Compound | Relative Binding Affinity for TRα1 | Relative Binding Affinity for TRβ1 | Reference |

|---|---|---|---|

| Triiodothyronine (T3) | 100% | 100% | researchgate.net |

| Thyroxine (T4) | ~3% | ~3% | researchgate.net |

| 3,5-diiodothyropropionic acid (DITPA) | Lower than T3 | Lower than T3 | nih.gov |

Upon binding its ligand, the TR undergoes a conformational change that facilitates its interaction with specific DNA sequences known as thyroid hormone response elements (TREs). mdpi.comontosight.ai TREs are typically located in the regulatory regions of target genes and consist of two "half-sites," which are short sequences of nucleotides. mdpi.comnih.gov The consensus half-site sequence is generally AGGTCA, and the arrangement and spacing of these half-sites determine the nature of the transcriptional response. plos.orgnih.gov

TRs can bind to TREs as homodimers (TR/TR) or, more commonly, as heterodimers with the retinoid X receptor (RXR). mdpi.complos.org The formation of TR-RXR heterodimers enhances the affinity and specificity of DNA binding. nih.gov The structure of the TRE, whether it's a direct repeat (DR), an inverted palindrome (IP), or an everted repeat (ER), influences which receptor dimers can bind and how they regulate gene transcription. plos.org For example, a direct repeat with a 4-nucleotide spacer (DR4) is a common TRE organization. plos.org

The transcriptional activity of the TR-TRE complex is modulated by the recruitment of large protein complexes known as co-regulators, which can be either coactivators or corepressors. mdpi.comnih.gov

In the absence of a ligand, the TR, typically as a heterodimer with RXR bound to a TRE, recruits corepressor proteins like nuclear receptor corepressor (NCoR) or silencing mediator for retinoid and thyroid hormone receptors (SMRT). nih.govsemanticscholar.org This complex actively represses the transcription of the target gene. nih.gov The binding of an agonist ligand, such as T3, induces a significant conformational change in the TR's ligand-binding domain. oncohemakey.com This change disrupts the binding surface for corepressors, leading to their release from the receptor complex. mdpi.com

The ligand-induced conformational change that releases corepressors simultaneously creates a new surface on the TR that promotes the binding of coactivator proteins. oncohemakey.comsemanticscholar.org These coactivators, such as the steroid receptor coactivator (SRC) family, act as scaffolds to recruit other proteins that facilitate transcription. nih.gov These additional proteins often have enzymatic activity, such as histone acetyltransferase (HAT) activity, which modifies chromatin structure to a more open and transcriptionally active state. nih.gov The mediator complex is another key coactivator that bridges the DNA-bound receptors with the general transcription machinery, including RNA polymerase II, to initiate gene expression. nih.gov

The binding of this compound to TRs and the subsequent recruitment of co-regulators ultimately alters the expression of a wide array of target genes. The specific set of genes regulated depends on the cell type, the TR isoform present, and the structure of the TREs in the target genes. nih.govnih.gov

Studies with other thyroid hormone analogs have shown that they can regulate genes involved in various processes. For example, in cardiomyocytes, T3 and the analog DITPA were found to regulate a nearly identical set of genes, including those encoding contractile proteins and proteins involved in mitochondrial oxidative phosphorylation. nih.gov In contrast, a TRβ-selective analog regulated a different subset of genes. nih.gov In cerebrocortical cells, T3 has been shown to regulate genes such as Hairless (Hr), Kruppel-like factor 9 (Klf9), and Sonic hedgehog (Shh). nih.gov

Table 2: Examples of Genes Regulated by Thyroid Hormone Analogs This table is based on data for T3 and other analogs as a proxy for the potential action of this compound.

| Gene | Function | Tissue | Regulation by T3/Analogs | Reference |

|---|---|---|---|---|

| Ca(2+)-ATPase (SERCA) | Calcium transport in sarcoplasmic reticulum | Cardiomyocytes | Upregulated by T3 and DITPA | nih.gov |

| Mitochondrial oxidative phosphorylation proteins | Energy production | Cardiomyocytes | Upregulated by T3 and DITPA | nih.gov |

| Hairless (Hr) | Transcriptional regulation | Cerebrocortical cells | Directly upregulated by T3 | nih.gov |

| Kruppel-like factor 9 (Klf9) | Transcriptional regulation | Cerebrocortical cells | Directly upregulated by T3 | nih.gov |

| Deiodinase 3 (Dio3) | Thyroid hormone metabolism | Cerebrocortical cells | Upregulated by T3 (requires TRα1) | nih.gov |

Co-regulator Recruitment and Transcriptional Modulation

Impact on Cellular Processes and Physiology in Model Systems

Detailed research findings on the specific impact of this compound on various cellular processes and physiological functions in model systems are not presently available in the public scientific domain. The following subsections outline the areas where data is currently absent.

There is currently no specific scientific data available that details the influence of this compound on cellular growth and differentiation in any model system.

Scientific literature lacks specific studies investigating the role of this compound in the modulation of energy expenditure and the mechanisms of thermogenesis.

Beyond the initial finding of thyroid hormone receptor agonism, there is no available research that elucidates the specific role of this compound in downstream signal transduction pathways related to metabolism.

There are no specific studies in the available scientific literature that have investigated the effects of this compound on cell proliferation pathways.

Metabolic Transformations and Enzymatic Regulation

Biotransformation Pathways of 3-Monochlorotriiodothyronine

The primary biotransformation pathways for thyroid hormones involve deiodination and conjugation reactions. frontiersin.orgnih.gov These processes either modify the biological activity of the hormone or prepare it for excretion.

Deiodination Reactions and Enzyme Specificity

Deiodination, the removal of iodine atoms, is the most significant step in the metabolism of thyroid hormones, catalyzed by three types of selenocysteine-containing deiodinases: Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3). nih.govnih.gov These enzymes exhibit distinct catalytic properties, tissue distributions, and substrate specificities. e-enm.org Activation of thyroid hormone occurs through the removal of an iodine atom from the outer ring, while inactivation results from iodine removal from the inner ring. wikipedia.org

Type 1 deiodinase is primarily located in the liver, kidneys, and thyroid gland. e-enm.orgtherapellet.com It is capable of both outer ring deiodination (ORD) and inner ring deiodination (IRD), thus playing a role in both the activation of T4 to T3 and the inactivation of thyroid hormones. frontiersin.orgnih.gov Its preferred substrates are generally sulfated thyroid hormones and reverse T3 (rT3). nih.gov

Specific studies on the metabolism of this compound by DIO1 are not available. However, based on its known functions, it can be hypothesized that DIO1 could potentially catalyze the deiodination of this compound at either the outer or inner ring, contributing to its degradation and clearance.

Type 2 deiodinase is a key activating enzyme, exclusively catalyzing outer ring deiodination to convert T4 into the more biologically active T3. wikipedia.orgsnpedia.com It is widely expressed in tissues such as the brain, pituitary gland, brown adipose tissue, and skeletal muscle, where it is responsible for providing a local supply of T3. snpedia.comnih.gov

There is no direct research on the interaction between DIO2 and this compound. Given that DIO2's primary function is the activation of T4, it is plausible that it could act on the outer ring of this compound. This would involve the removal of an iodine atom from the phenolic ring, potentially altering its biological activity.

Type 3 deiodinase is the principal inactivating deiodinase, catalyzing the removal of an iodine atom from the inner ring of thyroid hormones. semanticscholar.orgmdpi.com This action converts T4 to the inactive rT3 and T3 to 3,3'-diiodothyronine (B1196669) (T2). frontiersin.org DIO3 is highly expressed during embryonic development and in the adult central nervous system, skin, and placenta, protecting tissues from excessive thyroid hormone levels. e-enm.orgsemanticscholar.orgmdpi.com

The metabolism of this compound by DIO3 has not been specifically investigated. Based on the established role of DIO3, it is hypothesized that this enzyme would catalyze the inner ring deiodination of this compound. This would lead to its inactivation and subsequent degradation.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

In addition to deiodination, thyroid hormones can undergo conjugation reactions, primarily glucuronidation and sulfation, which increase their water solubility and facilitate their excretion. frontiersin.orgnih.gov These reactions mainly occur in the liver. Research on rat hepatoma cells has demonstrated that iodothyronines such as 3,3'-diiodothyronine and 3'-monoiodothyronine (B31888) are metabolized through both sulfation and glucuronidation. nih.gov

While there are no specific studies on the conjugation of this compound, it is reasonable to infer that it may also be a substrate for these enzymatic pathways, similar to other iodothyronines. This would represent a significant pathway for its detoxification and elimination from the body.

Cellular Localization of Metabolic Enzymes

The distinct subcellular locations of the deiodinase enzymes are critical to their regulatory function in thyroid hormone signaling. nih.gove-enm.org

Type 1 Deiodinase (DIO1): DIO1 is an integral membrane protein located in the plasma membrane. e-enm.orgtherapellet.comnih.gov This localization facilitates the rapid equilibration of T3 generated in the liver and kidneys with the plasma. nih.gov

Type 2 Deiodinase (DIO2): DIO2 is found in the membrane of the endoplasmic reticulum (ER). wikipedia.orgnih.govoup.com Its proximity to the nucleus allows for the efficient delivery of newly synthesized T3 to the nuclear thyroid hormone receptors. semanticscholar.orge-enm.org

Type 3 Deiodinase (DIO3): Similar to DIO1, DIO3 is also located at the plasma membrane. e-enm.orge-enm.org Its catalytic domain primarily faces the extracellular space, allowing it to inactivate thyroid hormones before they enter the cell. e-enm.org DIO3 can also be rapidly internalized into endosomes. semanticscholar.orge-enm.org

Data Tables

Table 1: Summary of Deiodinase Enzyme Properties

| Enzyme | Gene | Primary Function | Catalytic Action | Preferred Substrate (Known) |

| Type 1 Deiodinase (DIO1) | DIO1 | Activation & Inactivation | Outer & Inner Ring Deiodination | rT3, T4-sulfate, T3-sulfate |

| Type 2 Deiodinase (DIO2) | DIO2 | Activation | Outer Ring Deiodination | T4 |

| Type 3 Deiodinase (DIO3) | DIO3 | Inactivation | Inner Ring Deiodination | T3, T4 |

Table 2: Cellular Localization of Deiodinase Enzymes

| Enzyme | Cellular Location | Functional Implication |

| Type 1 Deiodinase (DIO1) | Plasma Membrane | Contribution to circulating T3 pool. |

| Type 2 Deiodinase (DIO2) | Endoplasmic Reticulum | Local, intracellular T3 production for nuclear action. |

| Type 3 Deiodinase (DIO3) | Plasma Membrane | Protection of cell from excess circulating thyroid hormones. |

Comparative Biological Activity with Canonical Thyroid Hormones

Comparative Receptor Binding Profiles (TRα and TRβ)

The biological effects of thyroid hormones are primarily mediated through their binding to nuclear thyroid hormone receptors, TRα and TRβ. The affinity of a ligand for these receptor subtypes often dictates its specific physiological effects. There is a lack of published studies that have directly measured the binding affinities of 3-Monochlorotriiodothyronine for TRα and TRβ. Consequently, no comparative data on its receptor binding profile versus that of T3 or T4 can be presented. Research on other T3 derivatives has shown that modifications to the outer ring can drastically alter receptor affinity.

Due to the absence of specific research data, a comparative data table for receptor binding profiles cannot be constructed.

Differential Effects on Genomic and Non-Genomic Signaling Pathways

Thyroid hormones exert their effects through both genomic and non-genomic signaling pathways. Genomic pathways involve the regulation of gene expression following the binding of the hormone-receptor complex to thyroid hormone response elements (TREs) on DNA. Non-genomic pathways are initiated at the cell membrane or in the cytoplasm and involve the activation of various kinase cascades.

There is no available research that has investigated the specific effects of this compound on either genomic or non-genomic signaling pathways. Therefore, it is not possible to delineate any differential effects it may have in comparison to canonical thyroid hormones.

Comparative Influence on Specific Cellular and Biochemical Pathways

The influence of thyroid hormones on cellular and biochemical pathways, such as mitochondrial respiration, lipid metabolism, and glucose homeostasis, is well-documented. However, studies specifically examining the impact of this compound on these or any other specific pathways are absent from the scientific literature. Without such studies, a comparative analysis of its influence relative to T3 and T4 cannot be made.

Advanced Analytical Techniques in 3 Monochlorotriiodothyronine Research

Chromatographic Methodologies for Isolation and Quantification

Chromatography, a cornerstone of separation science, is fundamental in the analysis of MClT3 and its related compounds. The principles of partitioning, distribution, and retention are leveraged to separate components from complex mixtures based on their distinct affinities for the stationary and mobile phases. solubilityofthings.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a primary tool for the sensitive and selective quantification of thyroid hormones and their analogs, including MClT3. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. LC-MS/MS systems, particularly those utilizing triple quadrupole or Q-TOF (Quadrupole Time-of-Flight) configurations, offer high sensitivity and specificity. youtube.com For instance, a rapid and sensitive LC-MS/MS method using a Raptor Biphenyl column has been developed for the analysis of thyroid hormones, achieving detection limits in the low pg/mL range with a total analysis time of less than 3.5 minutes. chromatographyonline.com Such methodologies are applicable to the clinical analysis of free thyroid hormones at very low concentrations. chromatographyonline.com The multiple reaction monitoring (MRM) mode in triple quadrupole systems is especially valuable for quantifying trace levels of compounds. youtube.com

Sample Preparation and Matrix Effects in Research Samples

The analysis of MClT3 in biological matrices is often complicated by the complexity of the sample and the presence of interfering substances, known as matrix effects. nih.gov Therefore, robust sample preparation techniques are essential to reduce sample complexity and concentrate low-abundance compounds like MClT3. nih.gov Common sample preparation strategies include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). The goal is to isolate the analyte of interest from the bulk of the sample matrix, thereby improving the accuracy and precision of the subsequent LC-MS/MS analysis. For example, in the analysis of pharmaceutical tablets, a common procedure involves crushing the tablets, extracting the active ingredient with a suitable solvent, followed by sonication, vortexing, and centrifugation to prepare the sample for injection into the chromatograph. googleapis.com

Optimization of Chromatographic Separation for Related Compounds

Achieving optimal separation of MClT3 from structurally similar compounds, such as other thyroid hormone derivatives, is critical for accurate quantification. researchgate.net Several factors can be manipulated to improve chromatographic resolution. researchgate.net These include:

Mobile Phase Composition: Adjusting the solvent ratio and using gradient elution can control the elution strength and improve the separation of complex mixtures. solubilityofthings.comchromatographyonline.com

pH and Ionic Strength: For ionizable compounds like MClT3, modifying the pH of the mobile phase can alter their ionization state and retention time, thereby enhancing selectivity. solubilityofthings.comresearchgate.netnih.gov

Stationary Phase Chemistry: The choice of the stationary phase is paramount. Different stationary phases (e.g., C18, biphenyl) exhibit different selectivities towards various analytes. solubilityofthings.com

Temperature: Altering the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte interactions with the stationary phase. solubilityofthings.comlibretexts.org

By systematically optimizing these parameters, a high degree of separation can be achieved, enabling the accurate analysis of MClT3 even in the presence of its isomers and other related impurities. researchgate.netlibretexts.org Two-dimensional liquid chromatography (2D-LC) can provide a significant increase in peak capacity for very complex samples. chromatographyonline.com

Mass Spectrometry-Based Characterization in Biological and Synthetic Studies

Mass spectrometry (MS) is an indispensable tool for the characterization of MClT3. High-resolution mass spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the molecule. youtube.com A certificate of analysis for a synthetic standard of 3-Chloro-3',5,5'-triiodo-L-thyronine reported that the mass spectrometry results conformed to the expected structure. lgcstandards.com The molecular weight of MClT3 is 685.42 g/mol , corresponding to the molecular formula C15H11ClI3NO4. lgcstandards.compharmaffiliates.com In MS/MS experiments, the precursor ion is fragmented, and the resulting product ions provide structural information that can be used for confirmation and elucidation. youtube.com

Spectroscopic Methods for Structural Elucidation and Functional Studies (e.g., NMR, UV/Vis in research context)

Spectroscopic techniques provide detailed information about the structure and electronic properties of MClT3.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. savemyexams.com Both 1H and 13C NMR are used to confirm the identity and purity of synthetic MClT3. pharmaffiliates.com A certificate of analysis for 3-Chloro-3',5,5'-triiodo-L-thyronine indicated that the NMR data conformed to the expected structure. lgcstandards.com Experimental 1H NMR data for similar compounds is available in public databases and can be used as a reference. hmdb.caresearchgate.net The chemical shifts observed in an NMR spectrum provide information about the different chemical environments of the protons within the molecule. savemyexams.com

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for molecules with chromophores, such as the aromatic rings in MClT3. sci-hub.selibretexts.org The absorbance spectrum of a compound is a function of wavelength, and the wavelength of maximum absorbance (λmax) is a characteristic property. sci-hub.se While specific UV/Vis data for MClT3 is not readily available in the provided search results, related compounds like thyroid hormones are known to absorb in the UV range. libretexts.org UV/Vis detectors are commonly used in HPLC systems for the quantification of analytes. sci-hub.se The accuracy of a UV-Vis spectrophotometer is critical and is typically validated using certified reference materials. bioglobax.com

Table of Spectroscopic and Chromatographic Data for 3-Monochlorotriiodothyronine

View Data

| Parameter | Value/Technique | Reference(s) |

|---|---|---|

| Molecular Formula | C15H11ClI3NO4 | lgcstandards.compharmaffiliates.com |

| Molecular Weight | 685.42 g/mol | lgcstandards.compharmaffiliates.com |

| CAS Number | 909279-46-5 | lgcstandards.compharmaffiliates.comusp.org |

| Appearance | Pale Beige to Beige Solid | lgcstandards.com |

| Purity (by HPLC) | >95% (e.g., 97.81% at 210 nm) | lgcstandards.com |

| Solubility | Slightly soluble in aqueous base | lgcstandards.com |

| Long-Term Storage | -20°C, Inert atmosphere, Light sensitive | lgcstandards.com |

| Chromatographic Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | youtube.comchromatographyonline.com |

| Mass Spectrometry | Conforms to Structure | lgcstandards.com |

| NMR Spectroscopy | Conforms to Structure | lgcstandards.com |

Table of Mentioned Compounds

View Data

| Compound Name | |

|---|---|

| This compound (MClT3) | |

| Triiodothyronine (T3) | |

| 3-Chloro-3',5,5'-triiodo-L-thyronine | |

| Thyroxine (T4) | |

| Reverse tri-iodothyronine (rT3) |

Research Applications and Experimental Model Systems

Application in In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are fundamental for dissecting the molecular interactions of 3-Monochlorotriiodothyronine at the cellular level. These systems allow for controlled investigation into receptor binding, gene regulation, and signaling pathways, free from the systemic complexities of a whole organism.

To determine the affinity and specificity of this compound for thyroid hormone receptors (TRs), researchers employ cell culture systems that express these receptors, primarily TRα and TRβ. Assays are designed to quantify how strongly the compound binds to these receptors, which is a critical first step in understanding its potential as a thyroid hormone agonist or antagonist.

Competitive binding assays are a common approach. In this setup, a known, radioactively labeled thyroid hormone like [¹²⁵I]-T3 is incubated with cells or isolated receptor proteins. The assay measures the displacement of the radiolabeled hormone by increasing concentrations of unlabeled this compound. The resulting data are used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound. A lower Ki value signifies a higher binding affinity. Such studies would clarify whether this compound preferentially binds to TRα or TRβ, an important aspect as these isoforms can have different physiological roles.

Table 1: Illustrative Data from a Competitive Receptor Binding Assay This table represents the type of data generated from such experiments.

| Compound | Receptor Isoform | Binding Affinity (Ki) | Relative Affinity vs. T3 |

|---|---|---|---|

| Triiodothyronine (T3) (Reference) | TRβ | High | 100% |

| This compound | TRβ | To be determined | To be determined |

| Levothyroxine (T4) | TRβ | Moderate | ~10% |

Once receptor binding is established, the next step is to understand the functional consequences. Thyroid hormones regulate the transcription of a wide array of genes by binding to TRs, which in turn bind to specific DNA sequences known as thyroid hormone response elements (TREs). nih.gov

To investigate the effect of this compound on gene expression, researchers would treat responsive cell lines (e.g., human liver cells or pituitary cells) with the compound. After a set period, RNA is extracted from the cells and subjected to analysis techniques like quantitative PCR (qPCR) for specific target genes or whole-genome methods like RNA sequencing (RNA-seq). These analyses reveal which genes are turned on or off by the compound and to what extent. Key genes of interest include those involved in metabolism (e.g., Dio1, which encodes an enzyme that converts T4 to T3), lipid regulation, and hormonal feedback loops. nih.gov Comparing the gene expression profile induced by this compound to that induced by T3 would reveal similarities and differences in their biological activities.

Beyond the classical genomic pathway involving direct gene regulation, thyroid hormones can also trigger rapid, non-genomic effects through intracellular signaling pathways. These actions are initiated by hormone binding to receptors located on the cell membrane or in the cytoplasm, activating kinase cascades such as the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.

Investigating the impact of this compound on these pathways involves treating cultured cells and measuring the activation of key signaling proteins. Techniques like Western blotting with antibodies specific to the phosphorylated (activated) forms of proteins like Akt and ERK are used. An increase in phosphorylation following treatment with the compound would indicate its ability to activate these non-genomic signaling cascades.

Use in In Vivo Animal Models for Pathway Elucidation

While in vitro studies provide molecular details, in vivo animal models are essential to understand the integrated physiological effects of a compound in a living organism. nih.gov These models allow for the study of how this compound affects different organs and metabolic processes system-wide.

To study the specific effects of this compound on organs, researchers often use rodent models (e.g., rats or mice) that have been rendered hypothyroid, either surgically (by removing the thyroid gland) or chemically. This creates a baseline state against which the effects of the compound can be clearly measured.

Following administration of the compound, molecular analyses are performed on tissues known to be highly responsive to thyroid hormones, such as the liver, heart, brown adipose tissue, and skeletal muscle. nih.gov Researchers would examine changes in the expression of tissue-specific genes and proteins that are known to be regulated by thyroid hormones. For instance, in the liver, one might measure the expression of enzymes involved in lipid and cholesterol metabolism. nih.gov In the heart, changes in proteins related to contractility would be of interest. These studies help to build a profile of the compound's organ-specific activity.

Thyroid hormones are master regulators of metabolism, influencing energy expenditure, body weight, and glucose and lipid homeostasis. nih.gov Animal models, particularly those with diet-induced obesity or other metabolic dysfunctions, are valuable for elucidating how this compound might modulate these processes. nih.gov

Table 2: Key Parameters Assessed in Animal Models of Metabolic Regulation

| Parameter Category | Specific Measurement | Organ/System of Interest |

|---|---|---|

| Energy Homeostasis | Basal Metabolic Rate | Whole Body |

| Food Consumption | Hypothalamus/CNS | |

| Body Temperature | Brown Adipose Tissue | |

| Lipid Metabolism | Serum Cholesterol & Triglycerides | Liver, Blood |

| Hepatic Steatosis (Fatty Liver) | Liver | |

| Glucose Metabolism | Fasting Blood Glucose & Insulin | Pancreas, Liver, Muscle |

| Glucose Tolerance Tests | Whole Body |

Q & A

Q. Q1. What are the standard analytical techniques for identifying and quantifying 3-Monochlorotriiodothyronine in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Key steps include:

- Sample preparation : Use protein precipitation or solid-phase extraction to isolate the compound from serum/plasma.

- Chromatographic separation : Optimize reverse-phase columns (e.g., C18) with mobile phases like methanol/water containing 0.1% formic acid to resolve structural analogs (e.g., T3, T4).

- Mass detection : Employ electrospray ionization (ESI) in negative ion mode and monitor transitions specific to the [M-H]⁻ ion (e.g., m/z 648 → 605 for this compound). Validate with internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects .

Q. Q2. How should experimental designs be structured to assess this compound’s receptor-binding affinity in vitro?

Methodological Answer:

- Competitive binding assays : Use purified thyroid hormone receptors (TRα/TRβ) and radiolabeled T3 (¹²⁵I-T3) as a tracer. Include controls for non-specific binding (e.g., excess unlabeled T3).

- Dose-response curves : Test this compound at logarithmic concentrations (10⁻¹²–10⁻⁶ M) to calculate IC₅₀ values.

- Data normalization : Express results as % displacement relative to maximal T3 binding. Replicate experiments (n ≥ 3) to ensure statistical robustness .

Q. Q3. What protocols ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Synthetic validation : Confirm halogenation steps (e.g., chlorination at the 3-position) via nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS).

- Purity assessment : Use HPLC with UV detection (λ = 225 nm) and ensure ≥98% purity. Characterize impurities via LC-MS/MS fragmentation patterns.

- Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s metabolic stability be resolved?

Methodological Answer:

- Triangulate methods : Compare in vitro (hepatic microsomes) and in vivo (rodent models) half-life measurements. Account for species-specific cytochrome P450 isoforms.

- Meta-analysis : Aggregate data from published studies using random-effects models to identify confounding variables (e.g., assay pH, temperature).

- Isotope tracing : Use ¹⁴C-labeled this compound to track metabolite formation pathways .

Q. Q5. What strategies optimize cross-species extrapolation of this compound’s pharmacological effects?

Methodological Answer:

- Comparative genomics : Align TRα/TRβ sequences across species to predict binding affinity variations.

- Allometric scaling : Adjust dose calculations based on body surface area and metabolic rate differences (e.g., mouse vs. human).

- PBPK modeling : Integrate species-specific parameters (e.g., plasma protein binding, tissue distribution) to simulate pharmacokinetic profiles .

Q. Q6. How should longitudinal studies be designed to evaluate this compound’s chronic toxicity?

Methodological Answer:

- Cohort stratification : Divide subjects into dose-ranging groups (control, low, medium, high) with matched age/sex distributions.

- Endpoint selection : Monitor thyroid function markers (TSH, free T4), hepatic enzymes (ALT, AST), and histopathology (thyroid, liver).

- Ethical compliance : Obtain IRB approval and implement interim analyses to terminate the study if severe toxicity is observed .

Q. Q7. What computational approaches predict this compound’s interactions with non-canonical thyroid hormone targets?

Methodological Answer:

- Molecular docking : Screen against structural databases (e.g., PDB) to identify potential off-target receptors (e.g., integrin αvβ3).

- Machine learning : Train models on known thyroid hormone-protein interaction data to predict binding affinities.

- Network pharmacology : Map compound-target-disease networks to hypothesize novel therapeutic or toxic pathways .

Data Contradiction and Validation

Q. Q8. How can researchers address discrepancies in reported this compound half-lives across studies?

Methodological Answer:

- Standardize protocols : Adopt consensus guidelines for in vitro assays (e.g., uniform microsome concentrations, incubation times).

- Interlaboratory validation : Share reference samples between labs to calibrate LC-MS/MS systems.

- Public data repositories : Upload raw datasets to platforms like MetaboLights for independent reanalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.